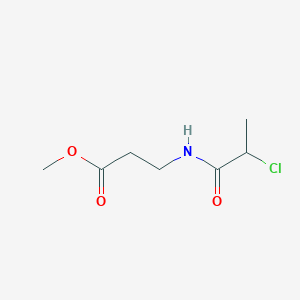
3-(2-Chloropropionylamino)propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloropropionylamino)propionic acid methyl ester is an organic compound that belongs to the class of carboxylic acid amides It is characterized by the presence of a chlorinated propionyl group attached to an amino propionic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropionylamino)propionic acid methyl ester can be achieved through several methods. One common approach involves the reaction of β-alanine methyl ester with 2-chloropropionyl chloride. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using alkyl acrylate as a starting material instead of β-alanine. This method reduces the cost of raw materials and simplifies the manufacturing process. The reaction involves the use of an alkyl acrylate, which undergoes a series of reactions to form the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropropionylamino)propionic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Substitution: The chlorine atom in the propionyl group can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base to facilitate the substitution reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
Hydrolysis: The major product is 3-(2-Chloropropionylamino)propionic acid.
Substitution: The major products are derivatives with the chlorine atom replaced by the nucleophile.
Reduction: The major products are the corresponding alcohol or amine derivatives.
Scientific Research Applications
3-(2-Chloropropionylamino)propionic acid methyl ester has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 3-(2-Chloropropionylamino)propionic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can lead to the inhibition of enzyme activity, which can be useful in various therapeutic applications. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modification of protein structures.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-chloro-, methyl ester: This compound is similar in structure but lacks the amino group present in 3-(2-Chloropropionylamino)propionic acid methyl ester.
Propanoic acid, 3-chloro-, methyl ester: This compound has a similar ester group but differs in the position of the chlorine atom.
Uniqueness
This compound is unique due to the presence of both a chlorinated propionyl group and an amino propionic acid methyl ester. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
Molecular Formula |
C7H12ClNO3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
methyl 3-(2-chloropropanoylamino)propanoate |
InChI |
InChI=1S/C7H12ClNO3/c1-5(8)7(11)9-4-3-6(10)12-2/h5H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
SJWGLAGOKIRYSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



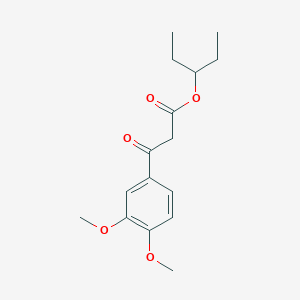
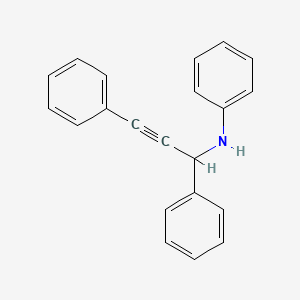



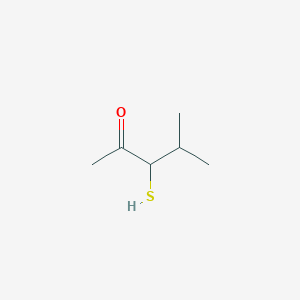
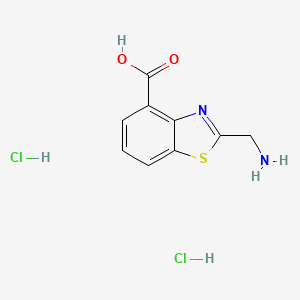
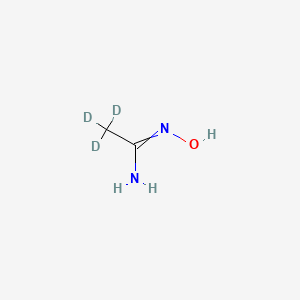
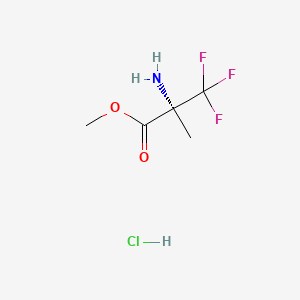
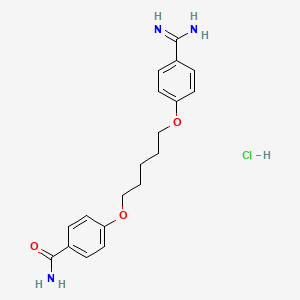
![5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-, phenylmethyl ester](/img/structure/B13449828.png)
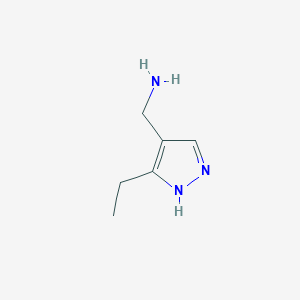
![4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline](/img/structure/B13449851.png)
